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Introduction: Tpc2-A1-N is a potent and cell-permeable synthetic agonist of the Two-Pore

Channel 2 (TPC2), an ion channel primarily located on endosomes and lysosomes.[1][2] It

functionally mimics the endogenous second messenger, nicotinic acid adenine dinucleotide

phosphate (NAADP), to evoke the release of calcium ions (Ca²⁺) from these acidic organelles.

[1][3] This property makes Tpc2-A1-N a valuable tool for investigating the physiological and

pathophysiological roles of TPC2 in various cellular processes, including intracellular trafficking,

signal transduction, and disease.[4] However, some studies suggest that Tpc2-A1-N may also

induce Ca²⁺ release from the endoplasmic reticulum (ER) independently of TPCs, a factor to

consider in experimental design.[5][6]

These application notes provide detailed protocols for utilizing Tpc2-A1-N in live-cell imaging

experiments to study TPC2 function, focusing on monitoring intracellular Ca²⁺ dynamics and

lysosomal pH changes.

Quantitative Data Summary
The following tables summarize key quantitative data for Tpc2-A1-N from published studies.

Table 1: Potency of Tpc2-A1-N in Inducing Ca²⁺ Responses
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Cell Line
TPC2
Construct

Assay Type EC₅₀ Reference

HEK293 stable

line
TPC2L11A/L12A

Fluo-4 based

Ca²⁺ imaging
7.8 µM [1][7]

HEK293

transient
hTPC2

Endo-lysosomal

patch-clamp
0.6 µM [7][8]

Table 2: Typical Working Concentrations of Tpc2-A1-N in Live-Cell Imaging

Experiment Cell Type Concentration
Observed
Effect

Reference

Ratiometric Ca²⁺

imaging
HeLa, HEK293 10 µM

Evoked Ca²⁺

signals
[7][8]

Lysosomal pH

imaging

Untransfected

cells
10 µM

Modest increase

in lysosomal pH
[7][8]

Endo-lysosomal

patch-clamp
HEK293 30 µM

Elicited Na⁺

currents
[1]

Cytosolic Ca²⁺

imaging

Wild-type and

IP₃R KO HEK-

293

15 µM
Evoked cytosolic

Ca²⁺ signals
[9]
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Caption: Tpc2-A1-N activates TPC2 on endo-lysosomes, leading to ion flux and cellular

responses.

Experimental Workflow for Live-Cell Ca²⁺ Imaging
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Caption: Workflow for monitoring Tpc2-A1-N-induced intracellular Ca²⁺ changes.
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Experimental Protocols
Protocol 1: Live-Cell Ratiometric Ca²⁺ Imaging
This protocol is adapted from methodologies described in studies investigating TPC2

activation.[7][8]

Materials:

Cells of interest (e.g., HeLa, HEK293)

Glass-bottom imaging dishes or plates

Cell culture medium

Fura-2 AM (calcium indicator)

Pluronic F-127

HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10

mM HEPES, 10 mM glucose, pH 7.4

Tpc2-A1-N stock solution (e.g., 10 mM in DMSO)

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm

excitation filters and a 510 nm emission filter)

Procedure:

Cell Seeding: Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the

experiment to achieve 70-80% confluency.

(Optional) Transfection: If investigating specific TPC2 constructs, transfect the cells

according to the manufacturer's protocol 24 hours before imaging. For studying endogenous

TPC2, this step is omitted.

Dye Loading: a. Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM with 0.02%

Pluronic F-127 in HBS. b. Aspirate the culture medium from the cells and wash once with

HBS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at
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37°C in the dark. d. Wash the cells twice with HBS to remove excess dye and allow for de-

esterification for at least 15 minutes.

Imaging: a. Mount the imaging dish on the microscope stage. b. Acquire baseline

fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the

emission at 510 nm. Record baseline for 1-2 minutes. c. Prepare the final concentration of

Tpc2-A1-N (e.g., 10 µM) in HBS. d. Carefully add the Tpc2-A1-N solution to the imaging

dish. e. Immediately resume recording the fluorescence changes for 5-10 minutes or until the

response returns to baseline.

Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340

nm excitation to that at 380 nm excitation (F340/F380). b. Plot the F340/F380 ratio over time

to visualize the change in intracellular Ca²⁺ concentration. c. The peak change in the

fluorescence ratio can be used for statistical analysis.[8]

Protocol 2: Live-Cell Lysosomal pH Imaging
This protocol is based on methods used to assess the effect of TPC2 activation on lysosomal

pH.[7][8]

Materials:

Cells of interest

Glass-bottom imaging dishes or plates

Cell culture medium

Fluorescein-dextran (e.g., 10,000 MW, lysine fixable)

Live-cell imaging buffer (e.g., HBS)

Tpc2-A1-N stock solution (e.g., 10 mM in DMSO)

Fluorescence microscope with appropriate filter sets for fluorescein (e.g., 490 nm excitation,

525 nm emission)

Procedure:
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Lysosome Labeling: a. Seed cells on glass-bottom imaging dishes. b. The following day,

incubate the cells with 1 mg/ml fluorescein-dextran in culture medium for 4-12 hours. This

allows for endocytosis and accumulation of the pH-sensitive dye in lysosomes. c. Wash the

cells thoroughly with fresh medium and incubate for at least 1 hour to chase the dextran to

the lysosomes.

Imaging: a. Replace the culture medium with live-cell imaging buffer. b. Mount the dish on

the microscope stage. c. Acquire baseline fluorescence images of the fluorescein-labeled

lysosomes. d. Add the desired concentration of Tpc2-A1-N (e.g., 10 µM) to the cells. e.

Acquire time-lapse images every 30-60 seconds for 10-20 minutes.

Data Analysis: a. An increase in fluorescence intensity of fluorescein corresponds to an

increase in lysosomal pH (alkalinization). b. Measure the average fluorescence intensity of

individual lysosomes over time. c. Normalize the fluorescence intensity to the baseline to

quantify the change in lysosomal pH. d. The time-dependent increase in fluorescence

indicates the effect of Tpc2-A1-N on lysosomal pH.[7][8]

Concluding Remarks
Tpc2-A1-N is a powerful pharmacological tool for probing TPC2 function in live cells. The

provided protocols for Ca²⁺ and lysosomal pH imaging offer a foundation for investigating the

diverse roles of TPC2. Researchers should be mindful of the potential for off-target effects,

such as Ca²⁺ release from the ER, and incorporate appropriate controls, such as using TPC2

knockout/knockdown cells or TPC2-specific inhibitors, to validate their findings.[5][6] The

agonist-dependent ion selectivity of TPC2, where Tpc2-A1-N promotes Ca²⁺ permeability, is a

key aspect to consider when interpreting experimental results.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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